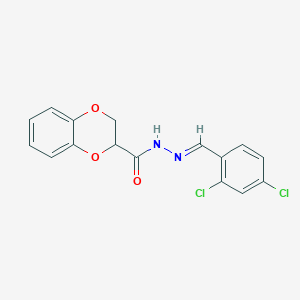
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). In
Mécanisme D'action
The mechanism of action of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of EGFR has been shown to induce apoptosis in cancer cells, which makes this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione in lab experiments include its potency as an EGFR inhibitor, its selectivity for EGFR over other receptor tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione. One direction is to explore the potential of this compound in combination therapy with other cancer drugs. Another direction is to investigate the potential of this compound in the treatment of other diseases that involve EGFR signaling, such as psoriasis and Alzheimer's disease. Additionally, future research could focus on developing more potent and selective EGFR inhibitors based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. This intermediate is then reacted with 2-aminobenzoic acid to form this compound. The synthesis of this compound has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a critical role in cell growth and proliferation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of various types of cancer.
Propriétés
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-8-9(16)2-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFLHGWSGWNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)



![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)

![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)